

Technical Guide: Biological Potential of 2-(Piperidin-2-yl)thiazole Hydrobromide

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Compound of Interest

Compound Name: 2-(Piperidin-2-yl)thiazole
hydrobromide

Cat. No.: B8257530

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Executive Summary

Compound: **2-(Piperidin-2-yl)thiazole hydrobromide** CAS Registry Number: 2307784-41-2 (Hydrobromide salt), 1315052-31-3 (R-isomer free base) Molecular Formula: C

H

BrN

S (Hydrobromide) Class: Heterocyclic Building Block / Pharmacophore[1][2][3][4]

2-(Piperidin-2-yl)thiazole hydrobromide is a bidentate heterocyclic scaffold combining a saturated piperidine ring with an aromatic thiazole ring directly linked at their respective C2 positions. While often utilized as a high-value intermediate in the synthesis of complex natural product analogues (e.g., Tubulysins) and kinase inhibitors, the scaffold itself possesses intrinsic biological potential due to its ability to function as a conformationally restricted diamine and a metal-chelating ligand.

Chemical Architecture & Synthesis

The biological activity of this compound is dictated by its structural rigidity and electronic properties. Unlike the 4-yl or 3-yl isomers, the 2-(2-yl) connectivity creates a specific N–C–N motif capable of bidentate coordination, mimicking the electronic environment of 2,2'-bipyridine but with greater solubility and sp

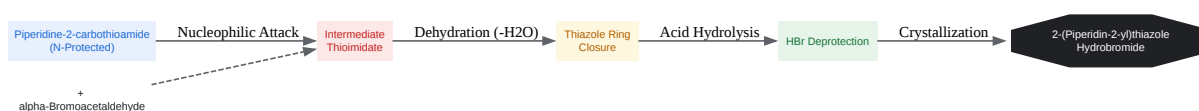
character.

Synthesis via Hantzsch Thiazole Coupling

The most robust route to this scaffold involves the Hantzsch thiazole synthesis. This method ensures regioselectivity and high yield, critical for generating the hydrobromide salt form which offers superior stability over the hygroscopic free base.

Protocol:

- Starting Materials: Piperidine-2-carbothioamide (protected, e.g., N-Boc) and bromoacetaldehyde diethyl acetal (or equivalent -halo ketone).
- Cyclization: Reflux in ethanol/acetic acid. The sulfur of the thioamide attacks the -carbon of the ketone, followed by dehydration to close the thiazole ring.
- Deprotection & Salt Formation: Removal of the N-Boc group using HBr in acetic acid precipitates the target hydrobromide salt directly.



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Figure 1: Step-wise Hantzsch synthesis pathway for generating the 2-(Piperidin-2-yl)thiazole core.

Biological Activity Profile

The 2-(Piperidin-2-yl)thiazole moiety is not merely a passive linker; it acts as a bioactive pharmacophore in three primary therapeutic areas.

Antitumor Activity (Tubulysin Mimicry)

The natural product Tubulysin contains a complex thiazole-isoleucine-tubuphenylalanine motif. Synthetic efforts to simplify Tubulysin while retaining its potent microtubule-destabilizing activity have identified the piperidinyl-thiazole scaffold as a viable "Tuv" fragment mimic.

- Mechanism: The scaffold occupies the vinca domain of tubulin. The basic nitrogen of the piperidine (protonated at physiological pH) mimics the isoleucine amine, while the thiazole ring engages in

-stacking interactions with aromatic residues in the tubulin binding pocket.
- Data Insight: Analogues incorporating this core have demonstrated IC

values in the nanomolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

Antimicrobial & Antifungal Potential

Thiazoles are historically significant in antimicrobial chemistry (e.g., sulfathiazole). The addition of the piperidine ring enhances membrane permeability and solubility.

- Target: Oomycete fungicides.
- Evidence: Derivatives of piperidinyl-thiazoles have shown efficacy similar to Oxathiapiprolin, targeting the oxysterol-binding protein (OSBP) in fungal pathogens. The 2-yl isomer provides a specific bite angle that differentiates its binding selectivity from the 4-yl isomers.

Enzyme Inhibition (FAAH & Kinases)

The scaffold serves as a key recognition element for Fatty Acid Amide Hydrolase (FAAH) inhibitors.

- Interaction: The lipophilic piperidine ring fits into the acyl-chain binding pocket of FAAH, while the thiazole nitrogen can accept a hydrogen bond from the enzyme's catalytic triad (Ser-Lys-Ser), positioning the inhibitor for covalent modification or competitive binding.

Summary of Activities

Therapeutic Area	Target Mechanism	Role of Scaffold
Oncology	Microtubule Destabilization	Mimic of Tubulysin "Tuv" fragment; -stacking & ionic interaction.
Antifungal	Oxysterol-binding protein (OSBP)	Membrane permeation & active site fit (Bioisostere of biaryl systems).
Neurology	FAAH Inhibition	Lipophilic pocket occupancy; Hydrogen bond acceptor.

Mechanistic Logic & SAR

Understanding the Structure-Activity Relationship (SAR) is vital for utilizing this hydrobromide salt effectively.

The "Bidentate" Effect

Unlike the 1,4-substituted analogues, the 2-(piperidin-2-yl) linkage places the thiazole nitrogen (

) and the piperidine nitrogen (

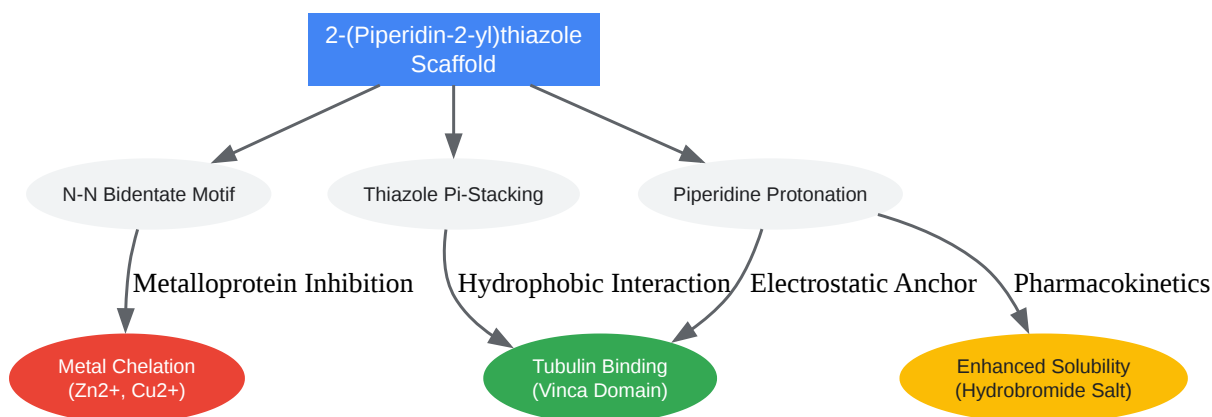
) in close proximity.

- Chelation: This motif can chelate divalent metal ions (Zn

, Cu

). In metalloenzymes (e.g., Carbonic Anhydrase or Histone Deacetylases), this chelation can block the catalytic active site.

- Conformational Lock: The steric clash between the thiazole sulfur and the piperidine ring restricts free rotation, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding.



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Figure 2: Pharmacophore mapping linking structural features to biological outcomes.

Experimental Protocol: In Vitro Cytotoxicity Validation

To validate the biological activity of this scaffold (or its derivatives), the following MTT assay protocol is recommended. This protocol is self-validating via the use of positive controls (Paclitaxel) and solvent controls.

Objective: Determine IC

against MCF-7 cell lines.

- Preparation:
 - Dissolve 2-(Piperidin-2-yl)thiazole HBr in DMSO to create a 10 mM stock solution.
 - Note: The HBr salt improves solubility in aqueous media compared to the free base.

- Seeding:
 - Seed MCF-7 cells at 1×10^4 cells/well in 96-well plates. Incubate for 24h at 37°C / 5% CO₂.
- Treatment:
 - Add compound at serial dilutions (0.1 nM to 100 M).
 - Control A: 0.1% DMSO (Negative).
 - Control B: Paclitaxel (Positive, expected IC₅₀ ~5 nM).
- Incubation: Incubate for 48h.
- Development:
 - Add MTT reagent (5 mg/mL). Incubate 4h.
 - Solubilize formazan crystals with DMSO.
- Readout: Measure absorbance at 570 nm.
- Analysis: Plot dose-response curve using non-linear regression (Sigmoidal, 4PL).

Self-Validation Check: If Control A shows <90% viability or Control B fails to kill cells, the assay is invalid and must be repeated.

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